3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be achieved by reacting hydrazonoyl halides with potassium thiocyanate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole derivative with similar biological activities.
2-Amino-5-methyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
N-((5-(((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide: Studied for its anticancer activity.
Uniqueness
3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and biological activities .
Properties
Molecular Formula |
C28H23N3O4S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H23N3O4S/c1-17-7-6-8-19(15-17)16-35-22-13-11-21(12-14-22)25(32)23-24(20-9-4-3-5-10-20)31(27(34)26(23)33)28-30-29-18(2)36-28/h3-15,24,32H,16H2,1-2H3/b25-23- |
InChI Key |
VQZCGGOFJVNEKY-BZZOAKBMSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CC=CC=C5)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CC=CC=C5)O |
Origin of Product |
United States |
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